(3-Benzoyl-2-nitrophenyl)acetic acid

Anti-inflammatory Structure–activity relationship Regioisomerism

(3-Benzoyl-2-nitrophenyl)acetic acid (CAS 78940-53-1; molecular formula C₁₅H₁₁NO₅; molecular weight 285.25 g/mol) is a nitro-substituted benzoylphenylacetic acid that belongs to the arylacetic acid class of non-steroidal anti-inflammatory (NSAI) pharmacophores. It is a regioisomerically defined compound possessing a benzoyl group at the 3-position and a nitro group at the 2-position of the phenylacetic acid scaffold, with a reported melting point of 160–162 °C and a predicted pKa of 3.82.

Molecular Formula C15H11NO5
Molecular Weight 285.25 g/mol
Cat. No. B1643623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzoyl-2-nitrophenyl)acetic acid
Molecular FormulaC15H11NO5
Molecular Weight285.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2[N+](=O)[O-])CC(=O)O
InChIInChI=1S/C15H11NO5/c17-13(18)9-11-7-4-8-12(14(11)16(20)21)15(19)10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18)
InChIKeyGCWNYHQPWKBAFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Benzoyl-2-nitrophenyl)acetic acid – A Structurally Differentiated Nitro-Benzoyl Phenylacetic Acid for Anti-Inflammatory Research Procurement


(3-Benzoyl-2-nitrophenyl)acetic acid (CAS 78940-53-1; molecular formula C₁₅H₁₁NO₅; molecular weight 285.25 g/mol) is a nitro-substituted benzoylphenylacetic acid that belongs to the arylacetic acid class of non-steroidal anti-inflammatory (NSAI) pharmacophores [1]. It is a regioisomerically defined compound possessing a benzoyl group at the 3-position and a nitro group at the 2-position of the phenylacetic acid scaffold, with a reported melting point of 160–162 °C and a predicted pKa of 3.82 . The compound was originally disclosed in US Patent 4,254,146 as part of a series of 3-benzoyl-2-nitrophenylacetic acids, metal salts, amides, and esters exhibiting anti-inflammatory activity with a demonstrably reduced gastric side-effect profile relative to established comparators [1].

Why (3-Benzoyl-2-nitrophenyl)acetic Acid Cannot Be Freely Substituted by In-Class Analogs for Research Requiring a Defined Safety–Efficacy Phenotype


Within the arylacetic acid NSAI family, seemingly minor structural perturbations produce large functional discontinuities that preclude casual substitution. The 3-benzoyl-2-nitrophenyl substitution pattern is critical: the isomeric 4‑benzoyl‑2‑nitrophenylacetic acid is completely devoid of anti‑inflammatory activity at 100 mg/kg, whereas the 3‑benzoyl‑2‑nitro compound shows strong activity at 4 mg/kg in the same pleural effusion assay [1]. Moreover, the nitro group at position 2 confers a gastric safety advantage that the corresponding 2‑amino‑3‑benzoylphenylacetic acids (amfenac class, US 4,045,576) do not share [1]. Simple nitrophenylacetic acids lacking the benzoyl substituent (e.g., 2‑nitrophenylacetic acid, CAS 3740‑52‑1; 3‑nitrophenylacetic acid, CAS 1877‑73‑2) have fundamentally different molecular recognition profiles and are not functionally interchangeable as anti‑inflammatory pharmacophores [2]. These structure‑activity cliffs mean that procurement decisions based solely on core scaffold similarity risk selecting a compound with qualitatively different pharmacology.

(3-Benzoyl-2-nitrophenyl)acetic Acid – Product-Specific Quantitative Evidence Guide for Comparator-Based Selection


Positional Isomer Specificity: 3-Benzoyl vs. 4-Benzoyl Regioisomer Anti-Inflammatory Activity in the Evans-Blue Carrageenan Pleural Effusion Assay

The anti-inflammatory activity of (3‑benzoyl‑2‑nitrophenyl)acetic acid is exquisitely dependent on the position of the benzoyl substituent. In a direct head‑to‑head comparison reported in US Patent 4,254,146, the compound of Example 4—(3‑benzoyl‑2‑nitrophenyl)acetic acid—exhibited strong anti‑inflammatory activity at 4 mg/kg p.o. in the Evans‑Blue Carrageenan Pleural Effusion Assay, whereas the isomeric 4‑benzoyl‑2‑nitrophenylacetic acid showed no detectable anti‑inflammatory activity at a 25‑fold higher oral dose of 100 mg/kg in the identical assay [1]. This >25‑fold differential in active dose between regioisomers establishes that the 3‑benzoyl substitution pattern is a non‑negotiable structural requirement for pharmacological activity within this chemotype.

Anti-inflammatory Structure–activity relationship Regioisomerism

Gastric Irritation Profile: (3-Benzoyl-2-nitrophenyl)acetic Acid vs. Indomethacin and 2-Amino-3-benzoylphenylacetic Acids

In the Pleural Effusion Assay conducted in parallel with indomethacin, the 3‑benzoyl‑2‑nitrophenylacetic acid compounds were generally slightly less potent than indomethacin yet produced only a small fraction of the gastric irritation observed with indomethacin at therapeutically effective doses [1]. The patent further specifies that this low incidence of gastric irritation extends to the comparison with the 2‑amino‑3‑benzoylphenylacetic acids (the amfenac class disclosed in US Patent 4,045,576), which are direct structural analogs differing only in the 2‑position substituent (nitro vs. amino) [1]. This nitro-for-amino substitution thus represents a quantifiable gastric safety differentiation within the same benzoylphenylacetic acid scaffold.

Gastric safety Ulcerogenicity NSAID side-effect profiling

Multi-Model Anti-Inflammatory Validation Across Three In Vivo Assays

The anti-inflammatory activity of (3‑benzoyl‑2‑nitrophenyl)acetic acid and its derivatives was validated across three mechanistically distinct in vivo models: (1) the Evans‑Blue Carrageenan Pleural Effusion Assay (acute exudative inflammation), (2) the Adjuvant‑Induced Arthritis model in rats (chronic, immune‑mediated polyarthritis), and (3) the Carrageenan‑Induced Foot Edema model (acute localized edema) [1]. This breadth of validation distinguishes the compound from simpler nitrophenylacetic acids (e.g., 2‑nitrophenylacetic acid, 3‑nitrophenylacetic acid), for which comparable multi‑model in vivo anti‑inflammatory data are absent from the primary literature. While individual ED₅₀ values for each model are not numerically tabulated in the patent, the qualitative demonstration of activity across acute, chronic, and exudative inflammation models supports a robust anti‑inflammatory phenotype.

In vivo pharmacology Anti-inflammatory efficacy Polyarthritis

Physicochemical Differentiation: Melting Point and pKa vs. Simpler Nitrophenylacetic Acid Congeners

(3‑Benzoyl‑2‑nitrophenyl)acetic acid exhibits a melting point of 160–162 °C and a predicted pKa of 3.82 ± 0.10 , reflecting the electron‑withdrawing influence of both the nitro and benzoyl substituents. This melting point is substantially higher than that of 2‑nitrophenylacetic acid (138–141 °C ) and 3‑nitrophenylacetic acid (117–120 °C ), indicating stronger crystal lattice packing attributable to the additional benzoyl carbonyl. The pKa of 3.82 places the compound in a more acidic range than unsubstituted phenylacetic acid (pKa ≈ 4.31), a property that impacts solubility, salt formation, and formulation behavior. These physicochemical distinctions have practical consequences for compound handling, purification, and pre‑formulation development.

Physicochemical properties Solid-state characterization Formulation pre-screening

Derivatization Versatility: Amide, Ester, and Metal Salt Formation as a Procurement Advantage for SAR Campaigns

US Patent 4,254,146 explicitly discloses that (3‑benzoyl‑2‑nitrophenyl)acetic acid serves as the parent acid for an extensive derivatization program encompassing metal acid salts (Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Cu²⁺, Al³⁺), lower alkyl esters (R₂ = O‑lower alkyl), primary amides (R₂ = NH₂), lower alkyl amides, and di‑lower alkyl amides [1]. Additionally, the α‑carbon can be substituted with lower alkyl groups (R₁ = lower alkyl) to generate α‑substituted analogs, and the benzoyl phenyl ring can be further functionalized with halogen, lower alkyl, lower alkoxy, trifluoromethyl, or nitro groups at the X position [1]. This multi‑vector derivatization potential contrasts with simpler nitrophenylacetic acids, which lack the benzoyl carbonyl as a handle for further functionalization and SAR exploration.

Derivatization Structure–activity relationship Chemical diversification

Commercial Availability and Specification Landscape: Sigma-Aldrich AldrichCPR vs. Generic Suppliers

(3‑Benzoyl‑2‑nitrophenyl)acetic acid is commercially available through Sigma‑Aldrich under the AldrichCPR (Custom Prepared Reagent) program in 5 mg unit sizes , as well as through multiple specialty chemical suppliers offering typical purities of 95% . The AldrichCPR designation indicates that the compound is produced under Sigma‑Aldrich quality management systems with batch‑specific characterization, providing a level of supply‑chain documentation that generic laboratory chemical suppliers may not consistently offer. This sourcing distinction is relevant for laboratories requiring traceable provenance for peer‑reviewed publication or regulatory submission purposes.

Commercial sourcing Purity specification Procurement reliability

(3-Benzoyl-2-nitrophenyl)acetic Acid – Evidence-Anchored Research and Industrial Application Scenarios


In Vivo Anti-Inflammatory Pharmacology with Integrated Gastric Safety Endpoints

For preclinical research programs that require simultaneous assessment of anti‑inflammatory efficacy and gastrointestinal tolerability, (3‑benzoyl‑2‑nitrophenyl)acetic acid provides a reference pharmacophore with documented activity in the Carrageenan Pleural Effusion, Adjuvant‑Induced Arthritis, and Carrageenan Foot Edema models while producing only a fraction of the gastric irritation caused by indomethacin at effective doses [1]. This makes it suitable as a tool compound for investigating the efficacy–gastric toxicity therapeutic window within the arylacetic acid NSAI class.

Structure–Activity Relationship (SAR) Campaigns Focused on 2-Position Substituent Effects in Benzoylphenylacetic Acids

The direct structural comparison between (3‑benzoyl‑2‑nitrophenyl)acetic acid (nitro at position 2) and 2‑amino‑3‑benzoylphenylacetic acid / amfenac (amino at position 2) establishes this compound as an essential comparator for SAR studies probing the electronic and steric determinants of anti‑inflammatory potency versus gastric side‑effect liability [1]. Systematic variation at R₁ (α‑alkyl), R₂ (carboxylate modification), and X (benzoyl ring substitution) is synthetically accessible from the parent acid, enabling multi‑parameter optimization campaigns [1].

Regioisomerism Studies Demonstrating Positional Dependence of Pharmacological Activity

The >25‑fold differential in active dose between the 3‑benzoyl‑2‑nitro and 4‑benzoyl‑2‑nitro regioisomers (4 mg/kg active vs. 100 mg/kg inactive) provides a definitive experimental system for teaching or investigating the role of benzoyl group positioning in target engagement within the arylacetic acid pharmacophore [1]. Procurement of both isomers enables controlled structure–function studies that are not feasible with single‑isomer compound sets.

Physicochemical Pre-Formulation and Solid-State Characterization Studies

With a well‑defined melting point (160–162 °C) and predicted pKa (3.82) that distinguish it from simpler nitrophenylacetic acid building blocks [1], this compound serves as a model analyte for developing salt‑screening, polymorph identification, and solubility‑enhancement protocols relevant to weakly acidic NSAI drug candidates. The AldrichCPR sourcing option from Sigma‑Aldrich provides batch‑specific characterization data that supports rigorous pre‑formulation workflows where documentation traceability is a regulatory prerequisite .

Quote Request

Request a Quote for (3-Benzoyl-2-nitrophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.